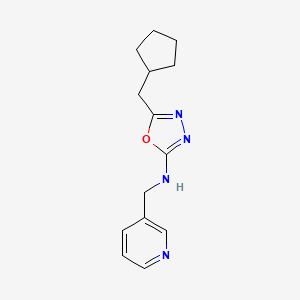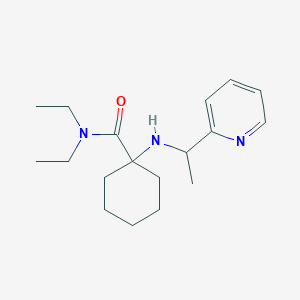![molecular formula C13H14N4OS B7641656 4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B7641656.png)
4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]-1,3-benzothiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]-1,3-benzothiazol-2-amine, also known as MMB, is a novel synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MMB is a benzothiazolamine derivative that has been shown to possess a range of biological activities, including anti-inflammatory, antitumor, and anti-angiogenic effects. In
作用機序
The mechanism of action of 4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]-1,3-benzothiazol-2-amine is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been found to inhibit the activity of vascular endothelial growth factor (VEGF), a signaling molecule that promotes angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, this compound has been found to possess antioxidant activity, which may help protect cells from oxidative damage. This compound has also been shown to have neuroprotective effects, and may be a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of 4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]-1,3-benzothiazol-2-amine is its relatively simple synthesis method, which makes it easily accessible for scientific research. In addition, this compound has been found to possess a range of biological activities, making it a versatile tool for studying various biological processes. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on 4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]-1,3-benzothiazol-2-amine. One area of interest is the development of this compound-based cancer therapeutics. Studies have shown that this compound possesses anti-tumor and anti-angiogenic effects, making it a potential candidate for the development of cancer drugs. Another area of interest is the study of this compound's neuroprotective effects, and its potential applications in the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of this compound, and to identify other potential applications for this novel compound.
合成法
The synthesis of 4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]-1,3-benzothiazol-2-amine involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde with 2-aminobenzenethiol to form 4-methoxy-N-(thiophen-2-yl)benzamide. This intermediate is then reacted with methyl 2-bromoacetate and sodium hydride to yield 4-methoxy-N-(thiophen-2-yl)-2-oxoacetamide. The final step involves the reaction of this intermediate with 1-methyl-4-pyrazolecarboxaldehyde to form this compound.
科学的研究の応用
4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]-1,3-benzothiazol-2-amine has been found to possess a range of biological activities that make it a promising candidate for scientific research. One of the most significant applications of this compound is its anti-inflammatory activity. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. In addition, this compound has been shown to possess antitumor and anti-angiogenic effects, making it a potential candidate for the development of cancer therapeutics.
特性
IUPAC Name |
4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-17-8-9(7-15-17)6-14-13-16-12-10(18-2)4-3-5-11(12)19-13/h3-5,7-8H,6H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUMTIHTWHEDON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC2=NC3=C(C=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7641583.png)
![6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641590.png)
![N-[(4-bromothiophen-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7641596.png)
![5-chloro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641604.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7641609.png)
![4-[(dimethylamino)methyl]-N-[(1-phenylpyrazol-3-yl)methyl]pyridin-2-amine](/img/structure/B7641625.png)


![[3-[1-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]amino]ethyl]phenyl]methanol](/img/structure/B7641640.png)
![2-benzyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7641658.png)

![4-methoxy-N-[(4-methylsulfinylphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B7641677.png)

![2-benzyl-N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7641685.png)